molecular formula C7H6Cl2O B155918 3,4-Dichlorobenzyl alcohol CAS No. 1805-32-9

3,4-Dichlorobenzyl alcohol

Cat. No.: B155918
CAS No.: 1805-32-9
M. Wt: 177.02 g/mol
InChI Key: FVJIUQSKXOYFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzyl alcohol is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of benzyl alcohol where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .

Mechanism of Action

Biochemical Analysis

Cellular Effects

3,4-Dichlorobenzyl alcohol has been shown to have a local anesthetic action, which is thought to be due to a reduced sodium channel blockade . This can influence cell function by altering the membrane potential and disrupting normal cellular processes.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 35-38°C and a boiling point of 148-151°C .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It is known that in preclinical trials, dermal administration of the compound results in renal elimination of 90% of the administered dose .

Metabolic Pathways

This compound is metabolized in the liver to form hippuric acid . This suggests that it is involved in the glycine conjugation pathway, a major phase II metabolic pathway.

Transport and Distribution

It is known that after metabolism, the compound is excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl alcohol can be synthesized through several methods. One common method involves the chlorination of benzyl alcohol using chlorine gas in the presence of a catalyst. Another method includes the reduction of 3,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of 3,4-dichlorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichlorobenzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s antiseptic properties make it useful in studying microbial inhibition and disinfection.

    Medicine: It is an active ingredient in throat lozenges for treating sore throats and mouth infections.

    Industry: It is used in the formulation of disinfectants and antiseptic solutions.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: Another dichlorinated benzyl alcohol with similar antiseptic properties but different substitution pattern.

    2,6-Dichlorobenzyl alcohol: Similar in structure but with chlorine atoms at the 2nd and 6th positions.

Comparison: 3,4-Dichlorobenzyl alcohol is unique due to its specific substitution pattern, which may influence its reactivity and biological activity. Compared to 2,4-Dichlorobenzyl alcohol, it may have different antiseptic efficacy and solubility properties .

Properties

IUPAC Name

(3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJIUQSKXOYFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170966
Record name 3,4-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805-32-9
Record name 3,4-Dichlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1805-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1805-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DICHLOROBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2EM844U91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzyl alcohol
Reactant of Route 2
3,4-Dichlorobenzyl alcohol
Reactant of Route 3
3,4-Dichlorobenzyl alcohol
Reactant of Route 4
3,4-Dichlorobenzyl alcohol
Reactant of Route 5
3,4-Dichlorobenzyl alcohol
Reactant of Route 6
3,4-Dichlorobenzyl alcohol
Customer
Q & A

Q1: How does 3,4-Dichlorobenzyl alcohol interact with the zwitterionic aqua palladacycles in the Suzuki coupling reaction, and what role do noncovalent interactions play?

A1: [] The zwitterionic aqua palladacycles catalyze the meta-selective Suzuki coupling of this compound in water. The selectivity for the meta position is driven by hydrogen-bonding interactions between the hydroxyl group of this compound and the zwitterionic portion of the palladacycle catalyst. This interaction effectively positions the substrate for reaction at the desired site.

Q2: What spectroscopic techniques were used to characterize the structure of this compound, and what information do these techniques provide?

A2: [] Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy were employed to characterize this compound. FT-IR spectroscopy provides information about the vibrational modes of molecules, specifically highlighting functional groups present. FT-Raman spectroscopy, a complementary technique, offers insights into the vibrational and rotational modes, particularly useful for identifying specific bonds and structural features.

Q3: Besides spectroscopic data, were any computational methods utilized to study this compound, and what kind of information did they yield?

A3: [] Yes, in addition to spectroscopic methods, both ab initio and density functional theory (DFT) calculations were employed to study this compound. Ab initio methods rely on fundamental quantum mechanical principles to calculate molecular properties, while DFT methods offer a computationally less demanding approach while still providing accurate electronic structure information. These calculations likely provided insights into the molecule's geometry, electronic structure, vibrational frequencies, and potentially even reactivity parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.